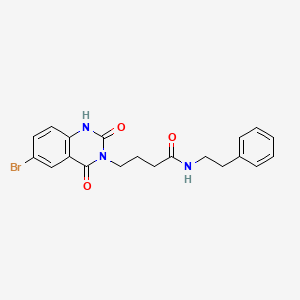

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

Description

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a quinazolinone derivative characterized by a 6-bromo-substituted quinazolin-2,4-dione core linked to a phenethyl group via a butanamide chain. Key structural features include:

- 6-Bromo substitution on the quinazolinone ring, which may enhance electronic effects and influence binding interactions.

- Butanamide linker, offering moderate chain length for balancing lipophilicity and solubility.

Properties

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQODQVDHJUEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multi-step organic synthesis:

Synthesis of Quinazoline Core: : The starting material, 6-bromo-2,4-dioxoquinazoline, can be synthesized from the cyclization of a bromoaniline derivative with an appropriate diacid or ester.

Formation of Amide Linkage: : The phenethylbutanamide moiety is introduced by amidation, where the phenethylamine is coupled with the quinazoline carboxylic acid under peptide coupling conditions such as EDCI/HOBt or DCC/DMAP.

Purification: : The crude product can be purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial-scale production may involve continuous flow chemistry to optimize reaction efficiency and yield. Additionally, employing solid-phase synthesis can be advantageous for scalability and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various reactions:

Oxidation: : The compound can be oxidized, affecting the quinazoline core or the phenethyl side chain.

Reduction: : Specific conditions may reduce the quinazoline core to a tetrahydroquinazoline derivative.

Substitution: : The bromine atom offers a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : PCC or KMnO4 under mild conditions.

Reduction: : NaBH4 or catalytic hydrogenation.

Substitution: : Nucleophiles like amines or thiols can replace bromine under mild heating.

Major Products Formed

Oxidation and reduction products vary depending on the reaction conditions, yielding different quinazoline derivatives. Substitution typically results in diversely functionalized quinazoline compounds.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of complex organic molecules.

Biology

Investigated for its potential as an enzyme inhibitor due to the quinazoline moiety.

Medicine

Industry

Utilized in the production of high-value chemicals and materials with specific properties.

Mechanism of Action

Mechanism

The compound exerts its effects by interacting with specific enzymes or receptors, potentially inhibiting their activity. The bromine and amide functionalities contribute to binding affinity and specificity.

Molecular Targets and Pathways

Inhibitory activity on enzymes such as kinases or microbial enzymes has been observed, impacting cellular pathways involved in growth and proliferation.

Comparison with Similar Compounds

Halogen Substituents

- Compound 3e (N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide) : Features a 4-bromophenyl group instead of phenethyl, with a benzamide linker. The bromine at the para position of the aryl group may enhance steric bulk compared to the target compound’s phenethyl chain. Melting point: 261–263°C .

- Compound 3l (N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide): Incorporates a 6-fluoro substituent on the quinazolinone core, which reduces electron-withdrawing effects compared to bromine. Melting point: 272–274°C .

Chain Length and Linker Modifications

- Compound 3f (2-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethyl benzamide) : Shares the phenethyl group but uses a benzamide linker instead of butanamide. The shorter linker and aromatic benzamide may reduce conformational flexibility. Melting point: 207–209°C .

- CAS 892285-60-8 (4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide) : Structurally closest to the target compound but substitutes phenethyl with 4-chlorophenethyl. The chlorine substituent may increase lipophilicity and alter binding affinity. Molecular weight: ~476 g/mol .

Amide Chain Variations

- N-(5-Bromopyridin-3-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide () : Features a pentanamide chain and a bromopyridinyl group. The longer chain (5 carbons vs. 4 in the target) may enhance membrane permeability but reduce solubility. Yield: 25% .

- N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide () : Uses a hexanamide linker and a dihydrobenzodioxin group, increasing hydrophobicity. Yield: 22% .

Key Observations:

- Melting Points : Compounds with aromatic linkers (e.g., benzamide in 3f) exhibit lower melting points (~207°C) compared to halogenated derivatives (e.g., 3l at 272°C), likely due to reduced crystallinity .

- Substituent Effects : Bromine at the 6-position (target compound) may improve binding affinity in enzyme targets compared to fluorine (3l) due to stronger electron-withdrawing effects .

- Chain Length : Butanamide (target) balances flexibility and hydrophobicity better than longer chains (e.g., pentanamide in ), which may hinder solubility .

Biological Activity

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research sources.

Chemical Structure and Properties

The molecular formula of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is , with a molecular weight of approximately 464.7 g/mol. The structure features a bromine atom at position 6 of the quinazoline ring and a butanamide side chain attached to the nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 464.7 g/mol |

| CAS Number | 19262-68-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. The quinazoline moiety is known to inhibit various kinases that are pivotal in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anti-Cancer Activity

Research indicates that compounds with similar structural features exhibit significant anti-cancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study:

A study published in PubMed explored the synthesis and biological evaluation of various quinazoline derivatives, demonstrating that modifications at specific positions can enhance anti-cancer efficacy. The tested derivatives showed IC50 values in the micromolar range against multiple cancer cell lines, indicating potent activity .

Anti-Inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings:

In vitro studies have shown that compounds similar to 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide can significantly reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents.

Synthesis

The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multi-step reactions starting from anthranilic acid derivatives. Key steps include:

- Formation of Quinazoline Core: Cyclization reaction using dehydrating agents.

- Bromination: Introduction of the bromine substituent.

- Amide Formation: Reaction with phenethylamine to form the final product.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.